molecular formula C9H15ClN2O3 B2475267 tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate CAS No. 253176-36-2

tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate

Cat. No.: B2475267
CAS No.: 253176-36-2
M. Wt: 234.68
InChI Key: KIJDWXNPHUPPCG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method is the reaction of tert-butyl carbamate with 1-chlorocarbonylazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The azetidine ring is a common motif in bioactive molecules, and its incorporation can improve the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain nucleophilic active sites. The carbonochloridoyl group can react with nucleophiles in the enzyme, leading to the formation of a covalent bond and inhibition of enzyme activity . Additionally, the azetidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
  • tert-Butyl N-(1-carbonylazetidin-3-yl)carbamate
  • tert-Butyl N-(1-carbamoylazetidin-3-yl)carbamate

Uniqueness: tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is unique due to the presence of the carbonochloridoyl group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3/c1-9(2,3)15-8(14)11-6-4-12(5-6)7(10)13/h6H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJDWXNPHUPPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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